CID 45051973

Description

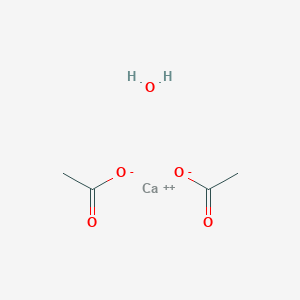

Overview of Calcium Acetate (B1210297) Hydrate (B1144303) Forms

The calcium acetate-water system is notably complex, exhibiting a variety of solid phases. acs.org In aqueous solutions, calcium acetate monohydrate is the most common and thermodynamically stable form. acs.org However, other hydrate species, as well as anhydrous forms, exist and have been the subject of detailed study.

Calcium acetate can exist as a monohydrate (Ca(CH₃COO)₂·H₂O), a hemihydrate (Ca(CH₃COO)₂·0.5H₂O), and in anhydrous forms (Ca(CH₃COO)₂). acs.orgbohrium.compsu.edu The anhydrous form itself is known to have at least three polymorphs: α, β, and γ. acs.orgbohrium.com

The transition between these forms is primarily driven by temperature. Upon heating, calcium acetate monohydrate loses its water in discrete steps. acs.org A comprehensive spectroscopic analysis using Raman, infrared (IR), and near-infrared (NIR) spectroscopy has been employed to characterize the monohydrate and half-hydrate species, with assignments of vibrational bands for the acetate anion detailed in all three spectroscopic forms. nih.gov Thermal analysis reveals a three-stage decomposition sequence: first, the loss of water from the hydrated acetate to form the dehydrated calcium acetate; second, the decomposition of the acetate anion to form a more stable calcium carbonate species; and finally, the breakdown of the carbonate to form a highly stable calcium oxide. psu.edu The half-hydrated calcium acetate has been found to be more thermodynamically stable than the fully hydrated form. psu.edu

The crystal structure of calcium acetate monohydrate has been determined to be triclinic. sigmaaldrich.comchemicalbook.com The hemihydrate, on the other hand, has a tetragonal crystal structure and is characterized by a chiral, rod-like 1-D polymer structure. bohrium.com The anhydrous α-Ca(CH₃COO)₂ form can exist in both a low-temperature triclinic phase and a high-temperature rhombohedral phase. researchgate.net

Table 1: Hydrate Forms of Calcium Acetate

| Hydrate Form | Chemical Formula | Crystal System | Key Characteristics |

|---|---|---|---|

| Monohydrate | Ca(CH₃COO)₂·H₂O | Triclinic | Thermodynamically stable in aqueous solution. acs.org |

| Hemihydrate | Ca(CH₃COO)₂·0.5H₂O | Tetragonal | Chiral, rod-like 1-D polymer structure. bohrium.com |

| Anhydrous | Ca(CH₃COO)₂ | Triclinic (α-LT), Rhombohedral (α-HT), others (β, γ) | Very hygroscopic. wikipedia.org |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant feature of calcium acetate. acs.orgdgk-home.de As mentioned, the anhydrous form of calcium acetate exhibits at least three polymorphs (α, β, and γ). acs.orgbohrium.com The α-form undergoes a reversible first-order phase transformation between a low-temperature (LT) and a high-temperature (HT) form between 150 and 170 °C. acs.orgresearchgate.net The crystal structures of both LT-α-Ca(CH₃COO)₂ and HT-α-Ca(CH₃COO)₂ have been solved from laboratory powder X-ray diffraction data. acs.orgresearchgate.net

In an aqueous solution, the monohydrate is the thermodynamically stable phase. acs.orgdgk-home.de The hemihydrate is considered an intermediate in the synthesis of the anhydrous form and is also found in efflorescent salt deposits on calcareous historical artifacts. bohrium.com The formation of different polymorphs of the monohydrate can be influenced by the crystallization conditions, such as the use of water-ethanol mixtures or the presence of organic admixtures. dgk-home.de

Contextual Significance in Materials Science and Environmental Chemistry

Calcium acetate monohydrate serves as a precursor and a key component in various applications within materials science and environmental chemistry.

In materials science, it is utilized as a calcium source in the sol-gel synthesis of calcium hydroxyapatite (B223615). sigmaaldrich.com It also acts as a precursor in the synthesis of calcium oxide sorbents for CO₂ capture and in the preparation of CaO/γ-Al₂O₃ heterogeneous base catalysts. sigmaaldrich.com Furthermore, calcium acetate can be added to cement to modify its setting time and workability, enhancing its resistance to chemical attack and reducing efflorescence. annexechem.com

From an environmental perspective, calcium acetate is employed in wastewater treatment processes as a coagulant and precipitant to remove suspended solids, heavy metals, and other dissolved impurities. annexechem.com It is also a component of environmentally friendly de-icers, such as calcium magnesium acetate (CMA). bohrium.com

Historical and Contemporary Research Trajectories

Historically, the study of calcium acetate hydrates has been linked to the phenomenon of efflorescence on calcareous heritage objects, a problem known since the late 19th century. acs.org The formation of calcium acetate salts on ancient pottery and mollusk shells stored in wooden cabinets is a result of the reaction between acetic acid emitted from the wood and the calcium carbonate of the artifacts. acs.org

Contemporary research continues to explore the complex phase behavior and crystal structures of the various calcium acetate hydrates and polymorphs. acs.orgbohrium.com Recent studies have focused on the mechanochemical synthesis of related compounds, where calcium acetate monohydrate acts as an intermediate. nih.govacs.org There is also ongoing interest in developing sustainable methods for synthesizing calcium acetate, for instance, from waste materials like quail eggshells, for applications in the pharmaceutical and food industries. bio-conferences.orgresearchgate.net

Properties

CAS No. |

5743-26-0 |

|---|---|

Molecular Formula |

C2H6CaO3 |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

calcium;diacetate;hydrate |

InChI |

InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI Key |

NHHLKCCMQXUHTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.O.[Ca] |

Other CAS No. |

5743-26-0 |

physical_description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Related CAS |

114460-21-8 |

Synonyms |

(CH3COO)2Ca.H2O |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Engineering for Calcium Acetate Monohydrate

Conventional Synthetic Routes

The most established and straightforward method for synthesizing calcium acetate (B1210297) monohydrate involves the reaction of a calcium source with acetic acid. This approach is favored for its simplicity and the ready availability of the precursor materials.

Reaction of Calcium Carbonate with Acetic Acid

CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) wikipedia.org

This process can be carried out by soaking calcium carbonate, which can be sourced from minerals like limestone or marble, in a solution of acetic acid, commonly known as vinegar in its diluted form. atamanchemicals.comwikipedia.org The reaction proceeds until the evolution of carbon dioxide gas ceases, indicating the complete consumption of the limiting reactant. The resulting product, calcium acetate, is typically in its monohydrate form (Ca(CH₃COO)₂·H₂O), which is the common and more stable form due to the hygroscopic nature of the anhydrous version. atamanchemicals.comwikipedia.org

Optimization of Reaction Parameters

The efficiency and yield of calcium acetate monohydrate synthesis are significantly influenced by several key reaction parameters. Researchers have investigated the optimization of these parameters to maximize product output and purity.

Studies have shown that factors such as acetic acid concentration, reaction temperature, reaction time, and the solid-to-liquid ratio play critical roles. For instance, in a study utilizing eggshells as the calcium carbonate source, the optimal conditions were determined to be an acetic acid concentration of 6 mol/L, a reaction temperature of 79.38°C, a reaction time of 5.98 hours, and a material-to-liquid ratio of 1:5, which resulted in a maximum calcium acetate yield of 98.48%. spkx.net.cn Another study, also using eggshells, identified optimal conditions as a reaction temperature of 39°C, a solid-liquid ratio of 1:12, an acetic acid concentration of 159%, a primary reaction time of 1.5 hours, and a secondary reaction time of 80 minutes, achieving a yield of 96.5%. scielo.br

The concentration of acetic acid has a direct impact on the reaction rate and yield. Increasing the acetic acid concentration generally leads to a higher reaction temperature due to the exothermic nature of the reaction and can decrease the required reaction time. bohrium.com For example, when using scallop shells, the reaction temperature increased and the reaction time decreased as the acetic acid concentration was raised. bohrium.com Similarly, in a study using cockle shells, the reaction temperature rose from 38°C to 53°C as the acetic acid concentration increased from 8 mol L⁻¹ to 12 mol L⁻¹, while the drying time for the product decreased. nih.gov However, there is an optimal concentration beyond which the yield may not significantly increase or could even decrease.

The solid-to-liquid ratio is another crucial parameter. An optimal ratio ensures sufficient contact between the reactants for a complete reaction without using an excessive amount of solvent, which would need to be removed later. Research has indicated that a solid-liquid ratio of 1:12 is effective in some systems. scielo.br

Reaction time is also a key variable. The reaction needs to proceed for a sufficient duration to ensure maximum conversion of the reactants. Some studies have employed a two-step reaction process, with a primary and a secondary reaction time, to enhance the yield. scielo.br For instance, a secondary reaction time of 80 minutes was found to be optimal in one study, with the yield of calcium acetate increasing significantly up to this point and then declining. scielo.br

Green Synthesis Approaches Utilizing Biogenic Calcium Sources

In a move towards more sustainable and environmentally friendly chemical production, there is a growing interest in utilizing waste materials as precursors. Biogenic sources of calcium carbonate, such as discarded marine bivalve shells, offer a renewable and low-cost alternative to mined limestone or marble. researchgate.netresearchgate.net

Conversion of Waste Marine Bivalve Shells

Waste shells from marine bivalves like scallops and oysters are predominantly composed of calcium carbonate, making them an excellent raw material for the synthesis of calcium acetate. bohrium.comresearchgate.net This approach not only provides a valuable product from a waste stream but also helps in mitigating environmental issues associated with shell disposal. bohrium.com

Scallop shells, which are a significant waste product from the seafood industry, can be effectively converted into calcium acetate monohydrate. bohrium.comresearchgate.net The process typically involves cleaning, drying, and pulverizing the shells to obtain a fine powder of calcium carbonate. This powder is then reacted with acetic acid of varying concentrations. bohrium.com

Research has demonstrated the successful synthesis of calcium acetate from scallop shells, with yields being dependent on the acetic acid concentration. bohrium.com One study found that the optimal condition for production was the reaction of scallop shell powder with a 60% w/w acetic acid solution, which resulted in a maximum yield of 87.05%. bohrium.com The purity and solid phase of the calcium acetate produced from scallop shells have been confirmed to be consistent with calcium acetate monohydrate through analytical techniques such as FTIR and XRD. bohrium.com Furthermore, the economic feasibility of this process is noteworthy, as the cost of producing calcium acetate from waste scallop shells is significantly lower than the market price of the commercially available product. bohrium.com

| Acetic Acid Concentration (% w/w) | Maximum Yield (%) | Key Findings | Reference |

|---|---|---|---|

| 60 | 87.05 | Optimal concentration for maximum yield. Reaction temperature increases and time decreases with higher acid concentration. | bohrium.com |

| Not Specified | 88.24 | Synthesized calcium acetate was confirmed as the monohydrate form. | mdpi.comnih.gov |

Oyster shells are another abundant source of biogenic calcium carbonate that can be utilized for the synthesis of calcium acetate. researchgate.netresearchgate.net The process is similar to that of using scallop shells, involving the preparation of oyster shell powder which is then reacted with acetic acid. researchgate.netgoogle.com The calcium carbonate content in oyster shells is typically high, around 90 wt% or more, making them a suitable raw material. google.com

Studies have investigated the effect of different acetic acid concentrations on the yield and drying time of the resulting calcium acetate. In one study, reacting bio-green calcium carbonate from oyster shells with 8 M, 10 M, and 12 M acetic acid solutions was explored. researchgate.net The maximum yield of 93% was achieved with a 12 M acetic acid solution, which also resulted in a shorter drying time of 18 hours. researchgate.net Another study reported a production method where oyster shell powder was reacted with glacial acetic acid and water, with a reaction time of at least 48 hours. google.com The resulting calcium acetate was found to meet national standards for use as a raw material in pharmaceutical preparations. google.com

| Acetic Acid Concentration | Maximum Yield (%) | Drying/Reaction Time | Key Findings | Reference |

|---|---|---|---|---|

| 12 M | 93 | 18 hours | Higher acid concentration led to a higher yield and shorter drying time. The product was free of toxic metal impurities. | researchgate.net |

| Glacial acetic acid (1-2 parts to 1 part shell) | Not specified | At least 48 hours | The produced calcium acetate meets standards for pharmaceutical raw materials. | google.com |

Post-Synthesis Processing and Isolation Techniques

Following the initial reaction, specific processing and isolation techniques are employed to obtain pure, crystalline calcium acetate monohydrate.

Crystallization through controlled evaporation is a key step in isolating calcium acetate from the reaction solution. This technique is particularly highlighted in the synthesis using Rapana venosa shells, where the saturated calcium acetate solution is slowly evaporated in three stages to obtain a white crystalline powder free of impurities. nih.gov

In the context of using eggshell waste, after the initial reaction with acetic acid, the resulting calcium salt solution is clarified through vacuum filtration. mdpi.com The clarified solution is then concentrated by evaporation at 100–130 °C to one-tenth of its original volume. mdpi.com The crystals precipitate from the saturated solution as it cools to room temperature. mdpi.com A similar method involving steaming the solution at 80-90 °C to half its volume is used when synthesizing from quail eggshells. bio-conferences.org

Salting out is another effective method for isolating calcium acetate monohydrate from the reaction mixture. This technique is particularly useful because the solubility of calcium acetate decreases with increasing temperature, making crystallization by cooling saturated solutions ineffective. chemicalbook.com

A common procedure involves the use of acetone (B3395972). chemicalbook.com After the reaction between calcium carbonate and dilute acetic acid, acetone is slowly added to the vigorously stirred solution. This causes a fine precipitate of calcium acetate monohydrate to form. chemicalbook.com The precipitate is then filtered off, washed with additional acetone to remove any residual acetic acid, and dried. chemicalbook.com This process can be repeated to ensure the removal of impurities. chemicalbook.com In a study using eggshell-derived calcium salts, precipitation of crystals from the cooled, saturated solution was achieved by the addition of three volumes of acetone. mdpi.com Similarly, when using quail eggshells, two volumes of 96% ethyl alcohol were added to the cooled, saturated salt solution to precipitate the crystals. bio-conferences.org

Advanced Structural Characterization and Crystallography of Calcium Acetate Monohydrate

Crystalline Structure Determination and Refinement

The precise determination of the crystal structure of calcium acetate (B1210297) monohydrate has been achieved through single-crystal and powder X-ray diffraction techniques. mdpi.comchemicalbook.com These methods have allowed for the accurate localization of atomic positions and the refinement of structural parameters, leading to a comprehensive understanding of its three-dimensional arrangement.

Calcium acetate monohydrate crystallizes in the triclinic crystal system, which is characterized by the lowest symmetry among the crystal systems. mdpi.comcrystalls.infonih.gov The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. mdpi.comchemicalbook.com The structure is typically assigned to the centrosymmetric space group P-1. researchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.751 Å - 6.755 Å |

| b | 11.077 Å - 11.103 Å |

| c | 11.783 Å - 11.801 Å |

| α | 116.41° - 116.50° |

| β | 92.40° - 92.41° |

| γ | 97.32° - 97.52° |

| Z (Formula units per unit cell) | 4 |

Data compiled from multiple sources. mdpi.comchemicalbook.com

The atomic arrangement within the triclinic lattice of calcium acetate monohydrate is intricate, defined by the specific coordination of the calcium ions and the bridging nature of the acetate ligands and water molecules.

A defining feature of the calcium acetate monohydrate structure is the formation of infinite, multiple oxygen-bridged double-stranded calcium chains that extend along the a-axis. mdpi.comnih.goviucr.org These chains form the primary structural backbone of the compound. acs.orgresearchgate.net The individual strands of these chains are constructed from the asymmetric units of the unit cell. srce.hr This chain-like motif is a characteristic feature of many calcium carboxylate salts. acs.orgnih.gov

The crystal structure contains crystallographically distinct calcium ions, each with its own specific coordination environment. iucr.orgnih.gov One calcium cation is typically eight-coordinated by oxygen atoms originating from six different acetate ligands. iucr.org Another distinct calcium site is seven-coordinated, bonded to oxygen atoms from four acetate ligands and two water molecules. iucr.org

The acetate anions exhibit remarkable versatility in their coordination, acting as ligands in multiple modes. They can coordinate to the calcium cations in both a monodentate and a bidentate fashion. researchgate.netacs.orgnih.gov In the crystal, some acetate groups function as simple monodentate ligands, while others act as both bidentate chelating and O-bridging ligands, linking adjacent calcium centers within the polymeric chains. srce.hrresearchgate.net This mixed coordination behavior is a key factor in the formation of the extended O-bridged chain structure. researchgate.netpeerianjournal.com

Atomic Arrangement and Coordination Environments

Polymorphic Studies and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon for calcium acetate. acs.orgdgk-home.de While several polymorphs are known for the anhydrous and hemihydrate forms, studies on the monohydrate have also revealed the potential for structural variations. acs.orgdgk-home.de

The specific polymorph of calcium acetate monohydrate that crystallizes is sensitive to the conditions of its formation. dgk-home.de Factors such as the solvent system and the presence of additives can influence which crystal form is obtained. For instance, different polymorphs of the monohydrate can be crystallized from pure water compared to water-ethanol mixtures or solutions containing other organic admixtures. dgk-home.de The method of crystallization, such as salting out from an aqueous solution with acetone (B3395972), has been shown to yield a specific triclinic polymorph. chemicalbook.com The temperature and relative humidity are also critical factors, as heating the monohydrate can lead to dehydration and the formation of hemihydrate or anhydrous phases. acs.orgacs.org The crystallization kinetics, influenced by parameters like supersaturation and temperature, play a crucial role in determining the resulting polymorph. univ-mrs.frjscholaronline.orgresearchgate.net

Anhydrous Calcium Acetate Polymorphs (α, β, γ)

Upon heating, calcium acetate monohydrate undergoes dehydration, which can lead to the formation of subhydrates and ultimately to anhydrous calcium acetate. acs.org This anhydrous form is known to exhibit at least three distinct polymorphs, identified as γ-, β-, and α-Ca(CH₃COO)₂. acs.orgbohrium.comresearchgate.net While the existence of these three polymorphs is established, detailed structural elucidation has historically been challenging. rsc.org

Recent research has focused extensively on the α-polymorph, which is formed by heating calcium acetate monohydrate to 300 °C. acs.org This α-form displays a reversible, first-order phase transformation between a low-temperature (LT) and a high-temperature (HT) structure, occurring between 150 °C and 170 °C. acs.orgresearchgate.net The crystal structures for both LT-α-Ca(CH₃COO)₂ and HT-α-Ca(CH₃COO)₂ have been solved using laboratory powder X-ray diffraction (PXRD) data. acs.orgacs.orgresearchgate.net

The low-temperature form crystallizes in a triclinic unit cell, while the high-temperature form adopts a rhombohedral structure. acs.orgresearchgate.net In both structures, the calcium cations and acetate anions form edge-sharing polyhedra, creating channel-like motifs. acs.orgresearchgate.net During the phase transition from the low-temperature to the high-temperature form, a bridging acetate anion changes its coordination from monodentate to bidentate, causing the elliptical channels of the LT form to become circular. acs.org While PXRD data for the β-polymorph have shown good agreement with reference data, its complete crystal structure, along with that of the γ-polymorph, has remained less characterized until recently. acs.org

| Parameter | LT-α-Ca(CH₃COO)₂ (at Room Temp) | HT-α-Ca(CH₃COO)₂ (at 300 °C) |

|---|---|---|

| Crystal System | Triclinic | Rhombohedral |

| Space Group | P1 | R3 |

| a (Å) | 8.7168(3) | 21.1030(5) |

| b (Å) | 12.6408(3) | 21.1030(5) |

| c (Å) | 12.3084(3) | 8.7965(2) |

| α (°) | 117.4363(17) | 90 |

| β (°) | 77.827(2) | 90 |

| γ (°) | 115.053(2) | 120 |

| Unit Cell Volume (ų) | 1090.23(6) | 3392.58(17) |

| Reference | acs.orgresearchgate.net | acs.orgresearchgate.net |

Application of Diffraction Techniques

Diffraction techniques are indispensable for the phase identification and detailed structural analysis of crystalline materials like calcium acetate monohydrate.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) Analysis

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are primary methods used to confirm the identity and crystalline nature of synthesized calcium acetate monohydrate. bohrium.comresearchgate.netbio-conferences.org Studies on calcium acetate produced from various bio-sources, such as oyster, cockle, and scallop shells, consistently use XRD to validate the final product as calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O). researchgate.netnih.govnih.gov The resulting diffraction patterns are often matched with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as cards #19-0200 and #010-0776. researchgate.netnih.govnih.gov

The crystallinity of the product can also be assessed, with one study reporting a crystallinity of 72.57% for calcium acetate monohydrate derived from quail eggshells. bio-conferences.org Beyond simple phase identification, PXRD has proven powerful enough to solve complex crystal structures from microcrystalline powders, as demonstrated by the structural determination of the high- and low-temperature forms of anhydrous α-Ca(CH₃COO)₂. acs.orgacs.orgresearchgate.net Using the Patterson–Fourier method on diffraction data, the crystal structure of Ca(CH₃COO)₂·H₂O was determined to be triclinic. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a (Å) | 6.751 |

| b (Å) | 11.077 |

| c (Å) | 11.783 |

| α (°) | 116.50 |

| β (°) | 92.41 |

| γ (°) | 97.32 |

| Unit Cell Volume (ų) | 777.1 |

| Reference | mdpi.com |

Single-Crystal X-ray Diffraction (SC-XRD) for High-Resolution Analysis

While PXRD is widely used, Single-Crystal X-ray Diffraction (SC-XRD) offers unparalleled resolution for determining atomic positions within a crystal lattice. However, obtaining single crystals of sufficient size and quality for analysis can be a significant challenge. In the study of calcium acetate hydrates, a notable success was achieved with the chance discovery of crystals of calcium acetate hemihydrate (Ca(CH₃COO)₂·0.5H₂O), a compound also found as an efflorescence salt on calcareous heritage objects. bohrium.com

The analysis of these crystals using an Oxford Diffraction SuperNova diffractometer with Cu-Kα radiation provided a high-resolution structure. bohrium.com The data revealed that calcium acetate hemihydrate crystallizes in a tetragonal system and possesses a remarkable structure composed of chiral, rod-like polymeric units. bohrium.com This detailed structural insight, including the precise arrangement of atoms and the nature of the hydrogen-bonded assembly, would be difficult to achieve without SC-XRD. bohrium.com

Morphological Analysis via Electron Microscopy

Scanning Electron Microscopy (SEM) for Particle and Crystal Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the particle and crystal morphology of calcium acetate monohydrate. SEM analyses show that the compound typically forms crystallites with a pronounced needle-like or prismatic morphology. acs.orgscholaris.ca Some studies report the formation of prismatic crystals with approximate dimensions of 100 µm in length and 1 µm in width and thickness. scholaris.ca Another investigation observed well-defined needle-like crystals with lengths up to 100 µm and diameters of approximately 4 µm. acs.org

Research also indicates that the morphology of the crystals is highly dependent on the synthesis conditions. nih.gov For instance, the concentration of acetic acid used during synthesis can act as a significant influencer on the resulting crystal shape. nih.govresearchgate.net The use of lower acetic acid concentrations (e.g., 8 mol L⁻¹) tends to produce large, plate-shaped crystals with sizes ranging from 5 to 50 µm. nih.gov In contrast, higher concentrations (e.g., 10 and 12 mol L⁻¹) favor the formation of smaller, rod-shaped crystals with lengths in the range of 2 to 15 µm. nih.gov Furthermore, post-synthesis processing, such as thermal dehydration to form anhydrous α-Ca(CH₃COO)₂, has been shown to result in considerably smaller crystallites compared to the initial monohydrate. acs.org

| Observed Morphology | Approximate Dimensions | Synthesis/Observation Condition | Reference |

|---|---|---|---|

| Needle-like crystallites | Length: up to 100 µm, Diameter: ~4 µm | Crystallized from aqueous solution | acs.org |

| Prismatic crystals | 100 x 1 x 1 µm | Synthesized from mussel shells | scholaris.ca |

| Large plate-shaped crystals | 5 - 50 µm | Synthesized with low acetic acid conc. (8 mol L⁻¹) | nih.gov |

| Rod-shaped crystals | Length: 2 - 15 µm | Synthesized with high acetic acid conc. (10-12 mol L⁻¹) | nih.gov |

| Needle-shaped crystals | Not specified | General observation | researchgate.net |

| Smaller crystallites | Not specified | After thermal dehydration of monohydrate | acs.org |

Spectroscopic Probing of Calcium Acetate Monohydrate Molecular Structure

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Raman, Infrared (IR), and Near-Infrared (NIR) techniques, serves as a powerful tool for characterizing the structural features of calcium acetate (B1210297) monohydrate. These methods probe the vibrational modes of the molecule, offering a unique fingerprint of its chemical composition and hydration state.

Raman spectroscopy is particularly effective for the vibrational fingerprinting of calcium acetate monohydrate. scispace.comnih.govresearchgate.net This technique provides detailed information about the vibrational modes of the acetate anion and the crystal lattice. The Raman spectra of calcium acetate monohydrate and its other hydrated forms, such as the hemihydrate, show distinct differences, allowing for their clear identification. researchgate.netmdpi.com For instance, the vibrational bands corresponding to the C-C and C-O stretching modes, as well as the bending modes of the methyl group, are well-defined in the Raman spectrum. researchgate.netpsu.edu The sensitivity of Raman spectroscopy to the hydration state makes it a valuable tool for process control in industrial applications where different hydrates of calcium acetate may be present. researchgate.netmdpi.com

Key Raman bands for calcium acetate monohydrate are observed in several regions of the spectrum. The antisymmetric C-H stretching vibrations of the methyl group are evident in the 2960-3025 cm⁻¹ range. psu.edu The region between 1250 and 1700 cm⁻¹ is characterized by a variety of stretching and bending vibrations. psu.edu A very weak, broad band around 1679 cm⁻¹ is attributed to the carbonyl ν(C=O) stretching vibration. psu.edu

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are widely used to identify the functional groups present in calcium acetate monohydrate. scispace.comnih.govresearchgate.netpsu.edumdpi.com The IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of the acetate anion, the water of hydration, and the Ca-O bonds. mdpi.com

In the IR spectrum of calcium acetate monohydrate, weak bands observed at approximately 3001 cm⁻¹ and 2927 cm⁻¹ are assigned to the antisymmetric (νas(CH₃)) and symmetric (νs(CH₃)) stretching vibrations of the methyl group, respectively. psu.edu Broad bands in the region of 3571 cm⁻¹, 3519 cm⁻¹, 3385 cm⁻¹, and 3147 cm⁻¹ are due to the H-bonded ν(O-H) stretching vibrations of the water molecules. psu.edu The 1200-1600 cm⁻¹ region is dominated by CH₃ bending and C-O stretching vibrations. psu.edu Specifically, a small, broad peak around 1350 cm⁻¹ is attributed to the symmetric methyl bending vibration (δs(CH₃)), while the antisymmetric methyl bending vibration (δ'as(CH₃)) is observed at 1413 cm⁻¹. psu.edu The symmetric stretching vibration of the C-O bond is associated with two bands around 1450 cm⁻¹. psu.edu The intense peaks at 659 cm⁻¹ and approximately 672 cm⁻¹ are due to the symmetric twisting and rocking of the O-C-O fragment. psu.edu An additional stretching vibration at 642 cm⁻¹, resulting from out-of-plane stretching of the O-C-O fragment, is also observed in the fully hydrated compound. psu.edu

Near-Infrared (NIR) spectroscopy is a valuable technique for differentiating between the various hydration states of calcium acetate, such as the monohydrate and hemihydrate forms. scispace.comnih.govresearchgate.netpsu.edu The NIR region of the spectrum is particularly sensitive to overtones and combination bands of the fundamental vibrations, especially those involving O-H and C-H groups. In the NIR spectrum of calcium acetate monohydrate, three bands at 6066 cm⁻¹, 5988 cm⁻¹, and 5913 cm⁻¹ are attributed to the first fundamental overtone or combinations of the Raman active C-H stretching vibrations. psu.edu These distinct spectral features allow for the rapid and non-destructive analysis of the hydration state of calcium acetate samples.

A comprehensive assignment of the vibrational modes of the acetate anion in calcium acetate monohydrate has been achieved through a combination of Raman and IR spectroscopy. nih.govpsu.edumdpi.com The splitting of the C-O and C-C related stretching modes in the spectra indicates the presence of multiple, symmetrically independent acetate anions within the crystal structure. acs.org The coordination of the acetate anions, whether bidentate or monodentate, also influences the vibrational frequencies. acs.org For instance, a smaller splitting of the most intense symmetrical and antisymmetrical carboxylate-related C-O stretching modes suggests a predominantly bidentate and bridging coordination behavior for the majority of the acetate anions. acs.org

Table 1: Vibrational Band Assignments for Calcium Acetate Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |

|---|---|---|---|

| ~3571, 3519, 3385, 3147 | ν(O-H) stretching | IR | psu.edu |

| 3001 | νas(CH₃) | IR | psu.edu |

| 2927 | νs(CH₃) | IR | psu.edu |

| ~1679 | ν(C=O) stretching | Raman | psu.edu |

| ~1450 | νs(C-O) | IR | psu.edu |

| 1413 | δ'as(CH₃) | IR | psu.edu |

| 1350 | δs(CH₃) | IR | psu.edu |

| 925, 946, 951, 961 | ν(C-C) stretching | IR | psu.edu |

| ~672, 659 | δ(OCO) and δs(OCO) | IR | psu.edu |

Nuclear Magnetic Resonance (NMR) Crystallography and Local Structure Elucidation

Nuclear Magnetic Resonance (NMR) crystallography provides atomic-level detail about the local structure of calcium acetate monohydrate, complementing the information obtained from vibrational spectroscopy.

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) is a powerful technique for characterizing the local environment of the carbon atoms in calcium acetate monohydrate. The ¹³C spectrum of calcium acetate is more complex than what is observed in solution due to the presence of multiple independent acetate molecules in the asymmetric unit cell (Z' > 1). nih.gov This results in a splitting of the signals for the carboxylate and methyl carbons, with the number of observed lines corresponding to the number of crystallographically distinct carbon sites. nih.gov

The analysis of the ¹³C chemical shift tensors provides detailed information about the electronic environment around the carbon nuclei. nih.gov These tensors are sensitive to subtle variations in bond lengths, bond angles, and intermolecular interactions. By combining experimental ¹³C NMR data with quantum chemical calculations, it is possible to assign the observed resonances to specific acetate molecules within the asymmetric unit. nih.gov This approach has been successfully used to distinguish between different polymorphs and hydrated forms of calcium acetate. nih.gov Furthermore, ¹³C solid-state NMR experiments can be used to confirm sample purity. semanticscholar.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Calcium acetate monohydrate |

| Calcium acetate hemihydrate |

| Calcium acetate |

| Calcium oxide |

| Carbon dioxide |

| Calcium hydrogen triacetate monohydrate |

| Acetic acid |

| Calcium carbonate |

| Calcium formate |

| Calcium copper acetate hydrate (B1144303) (paceite) |

| Cadmium calcium acetate hydrate |

| Calcium lactate (B86563) |

| Calcium acetate lactate |

| Calcium hydroxide (B78521) |

| Atorvastatin calcium |

| Cimetidine |

| Parthenolide |

| Verbenol |

| Santonin |

Local Point Group Symmetry Determination for Calcium Sites

The determination of local point group symmetry for the calcium sites in calcium acetate monohydrate is crucial for a comprehensive understanding of its molecular structure and properties. The compound crystallizes in the triclinic Pī space group, a low-symmetry system that inherently gives rise to multiple, symmetrically non-equivalent atomic positions within the crystal lattice. iucr.orgsrce.hr X-ray diffraction studies have confirmed the presence of three symmetrically independent calcium sites in the low-temperature form of the related anhydrous compound, a complexity that is also reflected in the monohydrate's structure. acs.org

Detailed structural analysis reveals distinct coordination environments for the calcium ions. The structure is characterized by infinite, multiple oxygen-bridged double-stranded calcium chains. iucr.org Within this arrangement, the symmetrically independent calcium sites exhibit different coordination numbers and geometries. For instance, in a closely related structure, two of the three calcium sites (Ca(1) and Ca(3)) feature a 7-fold coordination sphere, accommodating acetate anions in both monodentate and bidentate coordination modes. acs.org The third site (Ca(2)) displays a distorted octahedral geometry, corresponding to a 6-fold coordination exclusively with monodentate acetate ligands. acs.org This variation in coordination directly influences the local symmetry of each calcium site.

Advanced spectroscopic methods, particularly solid-state Nuclear Magnetic Resonance (NMR) crystallography, have provided powerful tools for probing these local environments. A novel NMR crystallographic approach has been successfully applied to determine the local structure of the Ca2 site in calcium acetate monohydrate. rsc.org This technique relies on the precise measurement of the interaction between the 43Ca nucleus and its local electronic environment, specifically the 43Ca chemical shift (CS) and quadrupole coupling (QC) tensors. rsc.orgrsc.org

The local point group symmetry at the calcium nucleus dictates the properties and relative orientation of these tensors. rsc.org For example, if a two-fold symmetry axis (C₂) passes through the calcium ion, one of the principal axes of both the electric field gradient (EFG) and the CS tensors must align with that symmetry axis. rsc.org A local symmetry approaching C₂ᵥ is expected for certain coordination environments. rsc.orgrsc.org By analyzing the 43Ca NMR line shape, which is highly sensitive to the Euler angles relating the CS and QC tensors, researchers can deduce the local symmetry. rsc.org

In a study designed to validate this methodology, the protocol was applied "blindly" to the Ca2 site of calcium acetate monohydrate, for which a crystal structure is known from single-crystal XRD. rsc.org The NMR crystallographic analysis, without prior structural input, successfully identified the correct structural motif for the Ca2 site. rsc.org This result underscores the capability of solid-state NMR to accurately determine local site symmetries in complex crystalline materials like calcium acetate monohydrate.

Vibrational spectroscopy (Infrared and Raman) provides complementary data. The splitting observed in C-O and C-C stretching modes in the spectra of calcium acetates indicates the presence of several symmetrically independent acetate anions, which corroborates the existence of multiple distinct calcium coordination environments. acs.org

Table 1: Crystallographic and Coordination Details for Calcium Sites in a Related Calcium Acetate Structure

| Site | Coordination Number | Acetate Coordination Mode(s) | Local Geometry (Approximate) |

| Ca(1) | 7 | Monodentate & Bidentate | - |

| Ca(2) | 6 | Monodentate | Distorted Octahedral |

| Ca(3) | 7 | Monodentate & Bidentate | - |

| Data derived from the low-temperature anhydrous α-Ca(CH₃COO)₂ structure, which illustrates the principle of symmetrically independent sites. acs.org |

Thermal Decomposition Pathways and Reaction Kinetics of Calcium Acetate Monohydrate

Thermogravimetric and Calorimetric Analysis of Thermal Behavior

Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are powerful techniques used to investigate the thermal decomposition of calcium acetate (B1210297) monohydrate. These methods provide detailed information about mass loss, thermal events, and decomposition stages.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For calcium acetate monohydrate, TGA reveals a distinct multi-stage decomposition process.

The initial stage involves the loss of water of hydration. Studies have shown that this dehydration process can occur in one or two steps. For instance, one study observed a mass loss of approximately 10.5%, corresponding to the theoretical value of 10.2% for the loss of one water molecule, occurring in two steps at 75 °C and 120 °C. psu.edu Another TGA experiment recorded a 9.9% mass loss near 100 °C, which is also in excellent agreement with the theoretical value for a monohydrate. acs.org A broader temperature range for dehydration, from 30 to 200 °C, has also been reported, with a mass loss of 9.63% which aligns with the theoretical value of 10.23%. researchgate.netmdpi.com Some analyses show the dehydration occurring between 75 °C and 187 °C with a 12% mass loss. mdpi.com

Following dehydration, the anhydrous calcium acetate decomposes. This second stage typically occurs at higher temperatures, for example, between 200–470 °C, and involves the formation of calcium carbonate and acetone (B3395972). mdpi.com The observed mass loss in this stage is around 29.4% to 29.98%, which is consistent with the theoretical value. psu.edumdpi.com A study combining TGA with other techniques identified this decomposition leading to an intermediate product, calcium carbonate, with an observed mass loss of 42.5% from the starting monohydrate, close to the theoretical 43.2%. acs.org

The final decomposition step, observed at even higher temperatures (e.g., above 600 °C), is the breakdown of calcium carbonate into calcium oxide and carbon dioxide. acs.org The total observed weight loss from the initial calcium acetate monohydrate to the final calcium oxide product has been measured at 67.9%, which agrees well with the theoretical mass loss of 68.2%. acs.org

Table 1: TGA Decomposition Stages of Calcium Acetate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Products |

|---|---|---|---|---|

| Dehydration | 75-200 | 9.63 - 12 | 10.2 | Anhydrous Calcium Acetate, Water |

| Decomposition of Anhydrous Salt | 334-535 | 29.4 - 31 | ~26.3 (from anhydrous) | Calcium Carbonate, Acetone |

Note: Temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow between a sample and a reference material. wikipedia.orgtainstruments.comnih.gov

For calcium acetate monohydrate, DTA curves typically show multiple endothermic peaks corresponding to the decomposition stages observed in TGA. The first endothermic peak, often observed between 162 °C and 250 °C, corresponds to the dehydration of the monohydrate to the anhydrous salt. csjmu.ac.inbrainkart.comresearchgate.net This event is generally unaffected by the surrounding atmosphere. slideshare.netscribd.com

A second endothermic peak is observed at higher temperatures, typically in the range of 350-400 °C, which is attributed to the decomposition of anhydrous calcium acetate into calcium carbonate and acetone. csjmu.ac.inbrainkart.com In an oxygen-containing atmosphere (air), this event can appear as an exothermic peak. slideshare.net

A final endothermic peak at even higher temperatures signifies the decomposition of calcium carbonate to calcium oxide. brainkart.com The temperature and shape of this peak are sensitive to the partial pressure of carbon dioxide in the atmosphere. brainkart.com

DSC analysis provides similar information, quantifying the enthalpy changes associated with these transitions. The data from DTA and DSC complements the TGA data, providing a more complete picture of the thermal decomposition process.

Elucidation of Decomposition Mechanisms

The thermal decomposition of calcium acetate monohydrate proceeds through a series of distinct chemical transformations, including dehydration, the formation of anhydrous polymorphs, and the final breakdown into simpler inorganic and organic products.

The initial step in the thermal decomposition of calcium acetate monohydrate is the loss of its water molecule. This dehydration can proceed through the formation of intermediate sub-hydrates. Upon heating, calcium acetate monohydrate can release its water in discrete steps, leading to the formation of calcium acetate subhydrates, such as those with water contents of n = 1/2 (hemihydrate) and n = 1/4. acs.org The hemihydrate form has also been identified as an intermediate in the synthesis of the anhydrous form. bohrium.com The complete loss of water results in the formation of anhydrous calcium acetate. acs.orgacs.org

The reaction for the dehydration is: Ca(CH₃COO)₂·H₂O(s) → Ca(CH₃COO)₂(s) + H₂O(g) slideshare.net

Following dehydration, anhydrous calcium acetate can exist in different polymorphic forms, denoted as γ, β, and α-Ca(CH₃COO)₂. acs.org The formation of β- and α-Ca(CH₃COO)₂ has been observed as short-lived intermediates during the thermal decomposition of the monohydrate. acs.org Heating calcium acetate monohydrate to 300 °C leads to the formation of anhydrous α-Ca(CH₃COO)₂. acs.org Furthermore, α-Ca(CH₃COO)₂ itself can exist in high- and low-temperature forms, with a reversible phase transformation occurring between 150 and 170 °C. acs.org The existence of these different anhydrous polymorphs highlights the complexity of the solid-state chemistry of calcium acetate. dgk-home.de

Ca(CH₃COO)₂(s) → CaCO₃(s) + (CH₃)₂CO(g) wikipedia.org

This decomposition typically occurs at temperatures above 350 °C. csjmu.ac.inbrainkart.com The formation of acetone as a major organic product has been confirmed by various studies. akjournals.com The solid product, calcium carbonate, is then stable until it reaches a higher decomposition temperature where it breaks down into calcium oxide and carbon dioxide.

Final Calcination Product: Calcium Oxide (CaO)

The thermal decomposition of calcium acetate monohydrate culminates in the formation of calcium oxide (CaO), a process that unfolds through a series of distinct thermal events. mdpi.comresearchgate.net This conversion makes calcium acetate an efficient precursor for producing high-purity CaO. mdpi.comescholarship.org The entire pathway involves dehydration, the decomposition of the anhydrous acetate to form an intermediate, and the final calcination of this intermediate into calcium oxide. mdpi.commdpi.com

The process begins with the loss of water of hydration from calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O) to form anhydrous calcium acetate (Ca(CH₃COO)₂). mdpi.com This dehydration step typically occurs in the temperature range of 75°C to 240°C. mdpi.comresearchgate.net

Following dehydration, the anhydrous calcium acetate decomposes in a process known as deacetonation. mdpi.com This step, occurring between approximately 334°C and 535°C, yields calcium carbonate (CaCO₃) and acetone. mdpi.comresearchgate.net The peak temperature for this decomposition is noted to be around 424°C. mdpi.com

The final stage is the decarbonation of the intermediate calcium carbonate. mdpi.commdpi.com This decomposition of CaCO₃ produces the final product, calcium oxide (CaO), and releases carbon dioxide (CO₂). mdpi.commdpi.com This last mass-loss step occurs at temperatures ranging from 542°C to over 900°C, with specific temperatures depending on factors like sample purity and atmospheric conditions. mdpi.comresearchgate.net Studies have utilized calcination temperatures of 700°C, 750°C, and 900°C to ensure the complete conversion to CaO. mdpi.comceon.rs Research indicates that the thermal decomposition of calcium acetate to CaO is complete by 800°C. researchgate.net

The table below summarizes the key stages in the thermal decomposition of calcium acetate monohydrate to calcium oxide.

| Decomposition Stage | Reactant | Primary Products | Temperature Range (°C) |

| Dehydration | Calcium Acetate Monohydrate | Anhydrous Calcium Acetate, Water | 75 - 240 mdpi.comresearchgate.net |

| Deacetonation | Anhydrous Calcium Acetate | Calcium Carbonate, Acetone | 334 - 535 mdpi.comresearchgate.net |

| Decarbonation | Calcium Carbonate | Calcium Oxide, Carbon Dioxide | 542 - >900 mdpi.comresearchgate.net |

Identification of Volatile Byproducts and Their Formation Temperatures

The thermal decomposition of calcium acetate monohydrate releases several volatile organic compounds as byproducts. The primary volatile product is acetone, which can subsequently decompose at higher temperatures to yield other volatile species. mdpi.commdpi.com

The formation of acetone is a principal result of the thermal decomposition of anhydrous calcium acetate. mdpi.comwikipedia.org This "deacetonation" process occurs as the acetate compound breaks down to form solid calcium carbonate and gaseous acetone ((CH₃)₂CO). mdpi.commdpi.com Research has identified the optimized temperature for acetone production to be 424°C. mdpi.comresearchgate.net Other studies note that this decomposition becomes rapid at around 430°C and can occur in the general range of 400-450°C. researchgate.netsciencemadness.org

At higher temperatures, the acetone generated can undergo further thermal decomposition. mdpi.com This subsequent breakdown of acetone results in the formation of ketene (B1206846) (H₂CCO) and methane (B114726) (CH₄). mdpi.commdpi.comresearchgate.net This secondary decomposition, termed the "deketenation and demethanation" process, has been observed to occur at a temperature of 497°C. mdpi.comresearchgate.net The formation of methane and acetic acid from ketene, produced during acetone pyrolysis, has also been reported. cdnsciencepub.com

The table below details the formation temperatures of the primary volatile byproducts from the thermal decomposition of calcium acetate.

| Volatile Byproduct | Precursor | Formation Temperature (°C) | Process Name |

| Acetone ((CH₃)₂CO) | Calcium Acetate | 424 mdpi.comresearchgate.net | Deacetonation mdpi.com |

| Ketene (H₂CCO) | Acetone | 497 mdpi.comresearchgate.net | Deketenation mdpi.comresearchgate.net |

| Methane (CH₄) | Acetone | 497 mdpi.comresearchgate.net | Demethanation mdpi.comresearchgate.net |

Reactivity and Chemical Transformations of Calcium Acetate Monohydrate

Acid-Base Interactions and Buffering Capacity

Calcium acetate (B1210297) is the salt of a strong base, calcium hydroxide (B78521) (Ca(OH)₂), and a weak acid, acetic acid (CH₃COOH). quora.com In an aqueous solution, the acetate ion hydrolyzes to form acetic acid and hydroxide ions, resulting in a slightly basic or alkaline solution. quora.comvedantu.com This characteristic gives calcium acetate its notable buffering capacity, allowing it to resist changes in pH. atamanchemicals.comvinipul.netannexechem.com It can act as a weak base or a weak acid depending on the pH of the surrounding environment, which is a crucial property for applications requiring pH control. annexechem.com

The buffering capacity of calcium acetate has been demonstrated in various studies. For instance, research on limestone-derived calcium acetate showed a strong buffering capacity between pH 4.89 and 4.92. researchgate.net Similarly, calcium acetate derived from littleneck clam shells exhibited a strong buffering capacity in the pH range of 2.78 to 3.90 when exposed to a strong acid. researchgate.net This ability to maintain pH is essential in many of its applications, such as in food preservation and pharmaceuticals. wbcil.comannexechem.com

A standard test for the alkalinity of calcium acetate monohydrate involves dissolving the sample in carbon dioxide-free water with a phenolphthalein (B1677637) indicator. acs.org If a pink color appears, it is titrated with hydrochloric acid; if no color appears, it is titrated with sodium hydroxide to determine the amount of acid or base needed to neutralize the solution. acs.org

Interactions in Aqueous Systems

Cation-Acetate Binding Mechanisms

In aqueous solutions, calcium acetate monohydrate is the thermodynamically stable phase. acs.org As a moderately strong electrolyte, it dissociates into calcium cations (Ca²⁺) and acetate anions (CH₃COO⁻) when dissolved in water. annexechem.com The calcium ions can then interact with other ions present in the solution.

One of the most significant interactions is its ability to bind with phosphate (B84403) ions. patsnap.comdrugbank.com When taken with meals, calcium acetate dissolves, and the released calcium ions combine with dietary phosphate to form insoluble calcium phosphate. patsnap.comdrugbank.com This complex is then excreted from the body, effectively reducing the absorption of phosphate. patsnap.comdrugbank.com This chelating property, where the calcium atom binds to other chemical ions, is a key aspect of its mechanism of action in medical applications. vedantu.compw.livenih.gov The high solubility of calcium acetate at a neutral pH makes the calcium readily available for this binding process in the small intestine. drugbank.com

In the crystal structure of anhydrous α-Ca(CH₃COO)₂, which is formed upon heating the monohydrate, acetate anions bridge neighboring calcium cations. acs.org This forms channel-like motifs where the calcium cations and acetate anions are linked through both mono- and bidentate coordination. acs.org

Hydration and Dehydration Kinetics

Calcium acetate monohydrate is known to be hygroscopic, readily absorbing moisture from the environment. wbcil.comtechnopharmchem.com The hydration and dehydration processes of calcium acetate are influenced by temperature and humidity.

Upon heating, calcium acetate monohydrate loses its water of hydration in discrete steps. acs.org Studies have shown the existence of subhydrates, such as Ca(CH₃COO)₂·0.5H₂O and Ca(CH₃COO)₂·0.25H₂O, before it becomes fully anhydrous. acs.org Complete dehydration to form anhydrous α-Ca(CH₃COO)₂ can be achieved by heating to 300°C. acs.org The thermal decomposition of calcium acetate monohydrate begins at temperatures above 160°C. technopharmchem.comcarlroth.com Thermogravimetric analysis has shown a two-stage mass loss of water molecules, the first at approximately 150-200°C and the second at about 200-240°C. researchgate.net

The kinetics of the dehydration of calcium lactate (B86563) pentahydrate, a related compound, have been analyzed and found to follow a zero-order mechanism. researchgate.net In contrast, the hydration of its anhydrous form followed a three-dimensional diffusion model. researchgate.net The study of the hydration and dehydration of calcium chloride dihydrate also highlights that the reaction pathways are controlled by both temperature and the partial pressure of water vapor, which in turn affects the kinetic features. rsc.org

Reactivity with Other Chemical Species and Materials

Formation of Calcium Hydroxide from CaO Adsorption

Calcium oxide (CaO) can be produced from calcium acetate through thermal decomposition. nih.govdntb.gov.ua Research has shown that when waste oyster shells are converted to calcium acetate monohydrate and then thermally decomposed at 750°C, calcium oxide is formed. nih.govdntb.gov.ua This CaO can then adsorb moisture (H₂O) from the atmosphere, resulting in the formation of calcium hydroxide (Ca(OH)₂). nih.govresearchgate.net X-ray diffraction patterns of CaO produced from calcium acetate have confirmed the presence of minor peaks of Ca(OH)₂, indicating this moisture adsorption. nih.govdntb.gov.ua

Furthermore, calcium hydroxide nanostructures can be synthesized through the reaction of calcium acetate with sodium hydroxide or tetramethylammonium (B1211777) hydroxide via a sonochemical method. tandfonline.com The resulting Ca(OH)₂ can then be converted to CaO nanoparticles by heating at 600°C. tandfonline.com

Role in Microbially Induced Calcite Precipitation (MICP)

Microbially Induced Calcite Precipitation (MICP) is a biogeochemical process where microorganisms promote the formation of calcium carbonate (CaCO₃). waikato.ac.nzmdpi.com Calcium acetate can serve as a calcium source in this process. researchgate.netresearchgate.net

In one pathway, the oxidation of organic acids, such as acetate, by microorganisms can lead to the production of carbon dioxide. nih.gov This, in turn, can react with calcium ions to precipitate calcium carbonate. Studies with Saccharomyces cerevisiae have shown that acetic acid can induce CaCO₃ formation, with the mechanism primarily involving the intracellular tricarboxylic acid (TCA) cycle. nih.gov

The choice of calcium source can influence the efficiency of MICP. While some studies suggest that calcium chloride may lead to higher urease activity and calcite production compared to calcium acetate, other research indicates that using calcium acetate can have specific advantages. researchgate.net For instance, in the context of biocement, using calcium acetate as the calcium source has been shown to reduce ammonia (B1221849) emissions by over 50% compared to calcium chloride and calcium nitrate (B79036). researchgate.net It has also been reported that calcium acetate can increase the rate of biomineralization. researchgate.net

Complex Salt Formation (e.g., Calcium Acetate Lactate, Thecotrichite)

Calcium acetate monohydrate exhibits a notable reactivity towards forming complex, multi-anionic salts in the presence of other anions. This section details the formation and characteristics of two such complex salts: calcium acetate lactate and thecotrichite.

Calcium Acetate Lactate

Calcium acetate lactate is a mixed-anion salt that can be synthesized through the reaction of a calcium source with a combination of acetic acid and lactic acid. Research has demonstrated a straightforward and rapid method for its production using calcium carbonate derived from scallop shells. mdpi.comnih.gov

Synthesis and Yield:

A study focused on sustainable chemistry successfully synthesized calcium acetate lactate dihydrate (Ca(CH₃COO)(CH₃CHOHCOO)·2H₂O) by reacting scallop shell-derived calcium carbonate with a binary phase of acetic and lactic acids. mdpi.comresearchgate.net This method presents a low-cost and environmentally friendly approach to producing this valuable compound. mdpi.comnih.gov The production yield of calcium acetate lactate was reported to be significantly high, surpassing the yields of both calcium acetate monohydrate and calcium lactate pentahydrate when synthesized under similar conditions. mdpi.comnih.gov

The following table provides a comparison of the production yields and solubilities of calcium acetate, calcium lactate, and calcium acetate lactate synthesized from scallop shell-derived calcium carbonate. mdpi.comnih.gov

| Compound | Chemical Formula | Production Yield (%) | Solubility (%) |

| Calcium Acetate | Ca(CH₃COO)₂·H₂O | 88.24 | 93.77 |

| Calcium Lactate | Ca(CH₃CHOHCOO)₂·5H₂O | 79.17 | 90.18 |

| Calcium Acetate Lactate | Ca(CH₃COO)(CH₃CHOHCOO)·2H₂O | 96.44 | 95.08 |

This table is interactive. Users can sort the columns by clicking on the headers.

Characterization:

The formation of the new binary anionic calcium acetate lactate was confirmed through various analytical techniques, including X-ray diffraction (XRD) and Fourier transform infrared (FTIR) spectroscopy, which showed the presence of both acetate and lactate anion phases. mdpi.comresearchgate.net Thermogravimetric analysis (TGA) further established the dihydrate nature of the synthesized calcium acetate lactate. mdpi.comresearchgate.net

Thecotrichite

Thecotrichite is a complex calcium acetate chloride nitrate salt that is commonly found as an efflorescent salt on the surface of porous calcareous objects, such as limestone and pottery, particularly those stored in wooden cabinets. acs.orgvedantu.com The name "thecotrichite" is derived from the Greek words for "case" and "hair," describing its typical occurrence and needle-like crystal morphology.

Formation Conditions:

The formation of thecotrichite is a result of a specific set of environmental and material conditions. vedantu.com Acetic acid vapor, often emitted from wooden storage materials, reacts with the calcium carbonate in the object. vedantu.com The presence of soluble chloride and nitrate salts within the porous object is also a crucial prerequisite for its formation. vedantu.com The moisture content of the object and the concentration of acetic acid in the surrounding atmosphere are key factors that influence the production of this salt. vedantu.com

Chemical Formula and Crystal Structure:

Initially, the chemical formula of thecotrichite was reported with seven water molecules. However, more recent and detailed structural analysis using high-resolution laboratory X-ray powder diffraction data has revised the formula to Ca₃(CH₃COO)₃Cl(NO₃)₂·6H₂O . acs.orgresearchgate.net This analysis revealed that the compound contains one less water molecule per formula unit than previously thought. acs.org

The crystal structure of thecotrichite has been determined to be a metal-organic framework. acs.org It consists of a network of calcium ions interconnected by acetate and nitrate ions. acs.org Five of the six water molecules are directly coordinated to the calcium ions, while the sixth water molecule and the chloride ion are located in the interstitial spaces of the crystal lattice. acs.org

The following table summarizes the crystallographic data for thecotrichite. acs.org

| Parameter | Value |

| Chemical Formula | Ca₃(CH₃COO)₃Cl(NO₃)₂·6H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 23.5933(4) Å |

| b | 13.8459(3) Å |

| c | 6.8010(1) Å |

| β | 95.195(2)° |

| Volume | 2212.57(7) ų |

| Z | 4 |

This table is interactive. Users can sort the columns by clicking on the headers.

The needle-like morphology of thecotrichite microcrystals has been explained by its crystal structure, and it is suggested that the growth mechanism of the crystallites is heavily dependent on the porous nature of the structure. acs.org

Advanced Materials Science Applications of Calcium Acetate Monohydrate

Precursor in Inorganic Synthesis

The role of calcium acetate (B1210297) monohydrate as a precursor is fundamental to the synthesis of several advanced inorganic compounds. Its purity and decomposition characteristics make it an ideal starting material for producing materials with tailored properties. mdpi.complaschina.com.cnmdpi.com

Calcium acetate monohydrate serves as a key calcium source in the aqueous sol-gel synthesis of calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), a bioceramic widely used for bone and dental tissue reconstruction due to its similarity to the mineral component of bone. bohrium.comresearchgate.net The sol-gel method is valued for its ability to produce high-purity, homogenous, and nanocrystalline powders at mild processing temperatures. rsc.org

In a typical sol-gel process, calcium acetate monohydrate is dissolved in deionized water. bohrium.com A chelating or complexing agent, such as ethylenediaminetetraacetic acid (EDTA), is often added to the solution to form stable complexes with the calcium ions, which helps to control the hydrolysis and condensation reactions. bohrium.comresearchgate.net A phosphorus-containing precursor, like phosphoric acid or ammonium-hydrogen phosphate (B84403), is then introduced to the solution under controlled stirring to initiate the formation of a calcium-phosphate gel. bohrium.comresearchgate.net The final hydroxyapatite material is obtained after drying and calcination of the gel. The sol-gel method allows for the development of biomaterials with superior features for biomedical applications, offering high reproducibility and phase purity. researchgate.netrsc.org

Table 1: Reagents in Sol-Gel Synthesis of Calcium Hydroxyapatite

| Role | Reagent |

| Calcium Precursor | Calcium acetate monohydrate bohrium.comresearchgate.net |

| Phosphorus Precursor | Phosphoric acid bohrium.com, Ammonium-hydrogen phosphate researchgate.net |

| Complexing/Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) bohrium.comresearchgate.net |

| Solvent | Distilled/Deionized Water bohrium.com |

| Gel Network Former | Triethanolamine, Polyvinyl alcohol bohrium.com |

Calcium acetate monohydrate is an effective precursor for synthesizing high-purity calcium oxide (CaO). mdpi.complaschina.com.cnmdpi.com The thermal decomposition of calcium acetate proceeds through multiple steps, ultimately yielding CaO. This method is particularly advantageous for creating materials with a well-developed pore structure.

Research has shown that CaO derived from calcium acetate is a highly efficient sorbent for capturing carbon dioxide (CO₂) at high temperatures. sci-hub.se When compared to CaO produced from other precursors like calcium carbonate or calcium hydroxide (B78521), the acetate-derived sorbent exhibits superior performance. sci-hub.se This enhanced capability is attributed to the large volume of mesopores and macropores that form during the decomposition process, which provides a greater surface area for CO₂ adsorption. sci-hub.se Studies have demonstrated that these sorbents show high CO₂ conversion rates and excellent regenerability over multiple adsorption-desorption cycles. sci-hub.se For instance, after 25 cycles, an acetate-derived sorbent maintained a CO₂ conversion of 64%. sci-hub.se

In an eco-friendly approach, calcium acetate monohydrate derived from waste oyster shells has been used to produce CaO. researchgate.netmdpi.comresearchgate.net Thermal decomposition of this calcium acetate at 750°C yielded CaO with a purity of 91.5%, which was higher than the 87.8% purity obtained from the direct calcination of calcium carbonate from the same source. researchgate.netresearchgate.net

Calcium acetate monohydrate is the precursor salt of choice for synthesizing heterogeneous base catalysts, such as calcium oxide supported on gamma-alumina (CaO/γ-Al₂O₃). mdpi.comunive.it These catalysts are particularly effective in transesterification reactions for producing biodiesel from vegetable oils. unive.ittandfonline.comnih.gov

The synthesis is typically performed using a wet impregnation method, where γ-Al₂O₃ is impregnated with an aqueous solution of calcium acetate monohydrate. unive.itnih.gov The resulting material is then dried and calcined at high temperatures in an inert atmosphere to decompose the acetate and form finely dispersed CaO nanoparticles on the alumina (B75360) support. unive.ittandfonline.com The calcination temperature is a critical parameter that influences the catalyst's structure and activity. Research on the transesterification of sunflower oil found that a catalyst containing 5.5 wt. % CaO calcined at 700°C demonstrated the highest catalytic activity, achieving a high yield of fatty acid methyl esters (biodiesel). unive.ittandfonline.comnih.gov

Table 2: Synthesis and Performance of CaO/γ-Al₂O₃ Catalyst

| Parameter | Value/Condition | Reference |

| Calcium Precursor | Calcium acetate monohydrate | unive.ittandfonline.com |

| Support Material | Neutral γ-Al₂O₃ | unive.ittandfonline.com |

| Synthesis Method | Modified Wet Impregnation | unive.ittandfonline.com |

| Optimal Calcination Temp. | 700 °C | unive.ittandfonline.com |

| CaO Loading | 5.5 wt. % | unive.ittandfonline.com |

| Application | Transesterification of Sunflower Oil | unive.ittandfonline.com |

Surface Modification and Coating Technologies

Calcium acetate monohydrate plays a crucial role in advanced surface modification techniques, particularly in the creation of functional coatings on metallic substrates to enhance their biocompatibility and other properties.

In the field of biomedical implants, zirconium (Zr) is a material of interest due to its excellent biocompatibility and mechanical properties. mdpi.com However, its surface is often modified to improve bioactivity. Microarc oxidation (MAO), also known as plasma electrolytic oxidation (PEO), is a technique used to form robust, porous oxide coatings on metals like zirconium. mdpi.comum-palembang.ac.id

Calcium acetate monohydrate is a key additive in the silicate-based electrolytes used for the MAO process on zirconium. mdpi.com Its inclusion as a calcium source is critical for modifying the surface chemistry and phase composition of the resulting coatings. mdpi.com Research has shown that increasing the concentration of calcium acetate monohydrate in the electrolyte leads to several beneficial changes in the coating:

Phase Composition: It increases the formation of the tetragonal-ZrO₂ phase relative to the monoclinic-ZrO₂ phase. mdpi.com

Thickness and Roughness: Both the coating thickness and surface roughness increase with higher concentrations of calcium acetate. mdpi.com

Elemental Composition: The process incorporates calcium into the outer layers of the coating, which is desirable for bio-applications. mdpi.com

Table 3: Effect of Calcium Acetate (CA) Concentration on MAO Coatings on Zirconium

| Electrolyte (g/L) | Average Coating Thickness (µm) | Average Surface Roughness (µm) |

| 10 Na₂SiO₃ (0g CA) | 20 | 3.5 |

| 10 Na₂SiO₃ + 5 CA | 26 | 4.2 |

| 10 Na₂SiO₃ + 10 CA | 35 | 6.0 |

| 10 Na₂SiO₃ + 15 CA | 32 | 5.1 |

| Data adapted from a study investigating MAO on pure zirconium for 30 minutes. mdpi.com |

Biodegradable and Biocompatible Materials Development

The inherent biocompatibility of the calcium ion makes calcium acetate monohydrate a valuable component in the development of materials designed for safe interaction with biological systems. Its primary role is as a precursor to bioactive calcium phosphate phases, which are then integrated into various material systems. researchgate.netunive.itnih.gov

Calcium orthophosphates, such as hydroxyapatite and tricalcium phosphate, are renowned for their biocompatibility and osteoconductivity, making them ideal for bone tissue engineering scaffolds. nih.gov As discussed in section 7.1.1, calcium acetate monohydrate is a preferred precursor for producing these calcium phosphates. unive.it These bioceramic particles can then be incorporated as a filler into biodegradable polymer matrices, such as Polylactic Acid (PLA), to create composite scaffolds. tandfonline.comnih.gov These composites combine the bioactivity of the ceramic with the processability and tailored degradation profile of the polymer. The inclusion of calcium phosphate can improve the mechanical properties and promote mineralization, which is crucial for bone repair. tandfonline.comnih.gov

Organic Calcium Compound Synthesis: Calcium Malate (B86768)

Calcium acetate monohydrate serves as a versatile and efficient precursor in the synthesis of other valuable organic calcium compounds. Its utility is particularly notable in the production of calcium malate, a compound with applications in food science and materials engineering. The synthesis process leverages the reactivity of calcium acetate with malic acid to yield the desired product through a straightforward chemical reaction.

The synthesis of calcium malate from calcium acetate monohydrate is typically achieved by reacting it with malic acid in an aqueous solution. wikipedia.orggoogle.com This reaction is a type of double displacement or salt metathesis reaction. In the process, the calcium ion from calcium acetate and the malate ion from malic acid combine to form calcium malate, which is less soluble in the reaction medium and can be precipitated, while the acetate ion combines with the hydrogen ion from malic acid to form acetic acid.

The general chemical equation for the reaction is: Ca(CH₃COO)₂·H₂O + C₄H₆O₅ → C₄H₄CaO₅ + 2CH₃COOH + H₂O

This method offers a reliable route to produce calcium malate. nih.gov Research into the synthesis of organic calcium salts often involves optimizing various reaction parameters to maximize yield and purity. While many studies focus on producing calcium malate from sources like calcium carbonate reacted with malic acid, the principles are directly applicable to a process starting with calcium acetate. google.comgoogle.com For instance, studies on producing calcium malate from bone sources often involve an initial acid hydrolysis step, highlighting the fundamental acid-base reaction that drives the formation of the calcium salt. nih.govplos.org

Detailed Research Findings

Research has demonstrated that the synthesis of calcium salts is highly dependent on reaction conditions. For the synthesis of calcium malate, key parameters that are typically investigated include the ratio of reactants, reaction temperature, and the use of assisting technologies like ultrasonication to improve reaction efficiency.

In analogous syntheses, such as the production of calcium malate from bovine bone, optimal conditions have been extensively studied. For example, research using response surface methodology to optimize ultrasound-assisted synthesis identified specific optimal ratios of solid to liquid and solid to acid, as well as ideal ultrasonic power, temperature, and duration to achieve high recovery and purity of calcium malate. plos.org One study found optimal conditions to be a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, an ultrasonic power of 200 W, a temperature of 35°C, and a time of 17 minutes, resulting in a purity of 92.54%. nih.govplos.org These findings suggest that a controlled, potentially ultrasound-assisted, reaction between calcium acetate monohydrate and malic acid could similarly yield high-purity calcium malate efficiently.

The characterization of the synthesized calcium malate is crucial to confirm its identity and purity. Standard analytical techniques used include X-ray diffraction (XRD) to confirm the crystalline structure, and spectroscopic methods to verify the chemical composition. researchgate.netresearchgate.net

The following interactive data table summarizes typical parameters and findings relevant to the synthesis of calcium malate, based on related research.

Compound Names

Environmental Science Research Applications of Calcium Acetate Monohydrate

Atmospheric Pollution Abatement

The application of calcium acetate (B1210297) monohydrate in controlling atmospheric pollutants, particularly from combustion sources, is a key area of environmental research. Its effectiveness stems from the thermal decomposition of the acetate component and the subsequent reactions of the resulting calcium-based compounds with acidic gases like sulfur dioxide (SO₂) and nitrogen oxides (NOx). mdpi.comnih.gov

Calcium acetate is investigated as a sorbent for the capture of sulfur dioxide, a primary contributor to acid rain, from flue gases in processes like coal combustion. mdpi.commdpi.com When injected into a high-temperature environment, calcium acetate decomposes. The resulting calcium oxide (CaO) is a highly reactive substance that can effectively capture SO₂.

The process involves the following general reactions:

Decomposition: Ca(CH₃COO)₂·H₂O(s) → CaO(s) + 2CH₃COOH(g) + H₂O(g) (simplified)

Sulfation: CaO(s) + SO₂(g) + ½O₂(g) → CaSO₄(s)

Research has shown that sorbents derived from calcium acetate can achieve significant SO₂ removal efficiencies. For instance, studies on calcium magnesium acetate (CMA), a related compound, demonstrated its effectiveness as an SO₂ sorbent in coal combustion. scilit.com The porous structure of the CaO formed from the decomposition of organic calcium salts like calcium acetate provides a large surface area for the reaction with SO₂. acs.org

Table 1: Research Findings on SO₂ and NOx Reduction using Calcium-Based Sorbents

| Sorbent | Pollutant(s) | Key Findings | Reference(s) |

| Calcium Acetate | SO₂, NOx | Can be used as an important controller to reduce emissions of toxic gases in coal combustion processes. | mdpi.comnih.govmdpi.com |

| Calcium Magnesium Acetate (CMA) | SO₂, NOx, HCl | Assessed as an effective agent for the simultaneous reduction of these pollutants in a down-fired combustor. | researchgate.net |

| Calcium Formate, Calcium Propionate, CMA | SO₂, NOx, HCl | Organic components pyrolyze to reduce NOx, while calcium residues react with SO₂ and HCl. Sorbent utilization is drastically increased when collected in a high-temperature filter. | acs.org |

Calcium acetate monohydrate also plays a role in the reduction of nitrogen oxides (NOx), which are significant air pollutants contributing to smog and acid rain. The mitigation process, often termed "reburning," involves the organic part of the calcium acetate molecule. acs.org

When introduced into the post-combustion zone of a furnace, the acetate component pyrolyzes at high temperatures (>1000 °C), releasing volatile organic radicals (like CHᵢ). acs.orgresearchgate.net These radicals react with NOx under fuel-rich conditions, reducing it to harmless nitrogen gas (N₂). acs.orgresearchgate.net This makes calcium acetate a dual-function sorbent, capable of simultaneously reducing both SO₂ and NOx emissions. scilit.com Research into combined in-furnace sorbent injection has shown that calcium-based organic salts like calcium acetate can achieve significant NOx reduction, with some studies reporting efficiencies of around 70%. acs.org

Water and Wastewater Treatment Technologies

In the realm of water purification, calcium acetate monohydrate is utilized for its ability to remove a variety of contaminants from wastewater. chemimpex.com It functions primarily as a coagulant and a precipitant, aiding in the removal of suspended solids, heavy metals, and specific dissolved pollutants. cymitquimica.comannexechem.comwbcil.com